molecular formula C10H8BrNO B1446715 N-methyl-6-bromoindole-3-carbaldehyde CAS No. 25055-65-6

N-methyl-6-bromoindole-3-carbaldehyde

Cat. No.: B1446715
CAS No.: 25055-65-6
M. Wt: 238.08 g/mol
InChI Key: KJMVCBMQKYKOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-6-bromoindole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Marine Natural Products and Structural Analysis

  • Marine Sponge Derivatives : N-methyl-6-bromoindole-3-carbaldehyde and similar compounds have been identified in marine sponges like Pseudosuberites hyalinus, indicating their potential as marine natural products. The structural elucidation of these compounds enhances our understanding of marine biochemistry (Rasmussen et al., 1993).

Biological Activity and Cellular Effects

  • Sea Urchin Embryo Studies : Research has shown that derivatives of indole-3-carbaldehyde, including N-methylated bromoindoles, can influence cell division in sea urchin eggs. These studies help in understanding the cytotoxicity and potential therapeutic applications of these compounds (Moubax et al., 2001).

Bioactive Compounds in Marine Organisms

  • Cytotoxicity and Antibacterial Activity : A study on the Indian Ocean sponge Iotrochota purpurea identified this compound as having mild cytotoxicity against cancer cell lines and marginal antibacterial activity, demonstrating its potential in pharmaceutical research (Carletti et al., 2000).

Antifouling and Antibacterial Properties

  • Marine Organism Protection : Compounds like 6-bromoindole-3-carbaldehyde, related to this compound, have been found to exhibit settlement inhibition of barnacle larvae and moderate antibacterial properties, suggesting a role in protecting marine organisms from fouling (Olguin-Uribe et al., 1997).

Chemical Synthesis and Applications

  • Synthetic Pathways : Research into the synthesis of bromoindole carbaldehydes and their derivatives is significant for developing new pharmaceuticals and other applications. Studies provide insights into efficient synthetic routes and potential uses in various chemical processes (Parrick et al., 1989).

Biochemical Analysis

Biochemical Properties

N-methyl-6-bromoindole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of nicotine and other xenobiotics . The compound acts as an inhibitor of CYP2A6, thereby affecting the metabolic pathways of substances processed by this enzyme. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of metabolic enzymes and persistent changes in gene expression, indicating its potential for long-term biochemical modulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily exerts its biochemical effects through enzyme inhibition and gene modulation . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its interaction with cytochrome P450 enzymes, particularly CYP2A6, which plays a key role in the metabolism of nicotine and other xenobiotics . The compound’s inhibition of CYP2A6 affects the metabolic flux of these substrates, leading to altered metabolite levels and potential changes in physiological responses.

Properties

IUPAC Name

6-bromo-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMVCBMQKYKOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.